

Application Notes and Protocols for Mg-ATP Dependent Kinase Activity Assay

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Compound of Interest		
Compound Name:	Magnesium ATP	
Cat. No.:	B1203934	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for measuring the activity of Mg-ATP dependent protein kinases. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2] Their dysregulation is implicated in numerous diseases, making them prominent targets for drug discovery.[3] This document outlines the principles of a common luminescence-based kinase activity assay, provides a detailed experimental protocol for determining inhibitor potency (IC50), and includes templates for data presentation and visualization of the experimental workflow and a relevant signaling pathway.

Principle of the Assay

The protocol described here is based on the quantification of ADP produced during the kinase reaction.[4] The amount of ADP generated is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is allowed to proceed, and then a reagent is added to terminate the reaction and deplete the remaining ATP.[4] In the second step, a detection reagent is added to convert the ADP to ATP, which then fuels a luciferase-luciferin reaction, generating a luminescent signal.[4] This signal is measured using a luminometer and is directly correlated with the amount of ADP produced, and therefore, the kinase's activity.[4]



Data Presentation

Summarized below are representative data tables for the inhibition of a target kinase by a test compound. This format allows for clear comparison of inhibitory potency.

Table 1: Inhibitory Potency of Compound X against Target Kinase

Compound	IC50 (nM)	Description
Compound X	25.5	A novel small molecule inhibitor targeting the ATP-binding site of the kinase.
Staurosporine (Control)	5.2	A broad-spectrum protein kinase inhibitor used as a positive control.

Table 2: Kinase Activity Data for IC50 Determination of Compound X

Log [Compound X] (M)	% Inhibition
-9.0	2.1
-8.5	10.3
-8.0	28.9
-7.5	48.7
-7.0	75.4
-6.5	92.1
-6.0	98.5

Experimental Protocols

This section provides a detailed methodology for determining the IC50 value of a kinase inhibitor using a luminescence-based assay format.



Materials and Reagents

- Target Kinase (e.g., recombinant human Mitogen-activated protein kinase 1, MAPK1)
- Kinase Substrate (e.g., Myelin Basic Protein, MBP)[1]
- Adenosine Triphosphate (ATP)
- Magnesium Chloride (MgCl₂)
- Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[5]
- Test Inhibitor (Compound X) and Control Inhibitor (e.g., Staurosporine)
- Dimethyl Sulfoxide (DMSO)
- ADP-Glo™ Kinase Assay Kit (or equivalent)
- White, opaque 384-well assay plates
- Multichannel pipettes and sterile, filtered pipette tips
- Plate reader with luminescence detection capabilities

Experimental Procedure

- Compound Preparation:
 - Prepare a 10 mM stock solution of the test inhibitor (Compound X) and the control inhibitor in DMSO.
 - Perform a serial dilution of the inhibitors in DMSO.
 - Further dilute the inhibitors in Kinase Reaction Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay does not exceed 1%.[6]
- Reaction Setup:



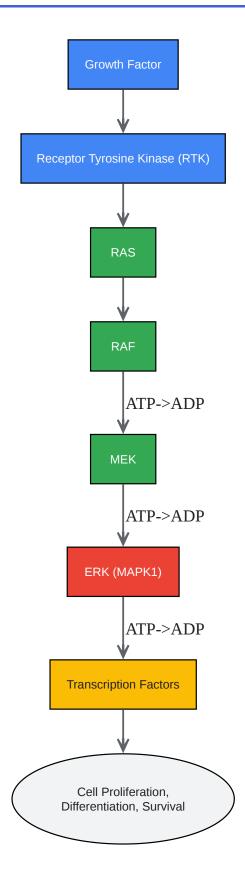
- Add 2.5 μL of the diluted inhibitor or vehicle (DMSO in Kinase Reaction Buffer) to the wells
 of a 384-well plate.
- Include control wells: "No enzyme" (for background), "No inhibitor" (for 100% activity), and
 "Positive control inhibitor".[6]
- Add 2.5 μL of the target kinase diluted in Kinase Reaction Buffer to each well, except for the "No enzyme" control wells. For the "No enzyme" control, add 2.5 μL of Kinase Reaction Buffer.[6]
- Kinase Reaction Initiation:
 - Prepare a 2X Substrate/ATP mix in Kinase Reaction Buffer. The optimal concentrations of the substrate and ATP should be determined empirically but are often near their respective Km values.[6]
 - To initiate the kinase reaction, add 5 μL of the 2X Substrate/ATP mix to each well.[6]
- Kinase Reaction Incubation:
 - Mix the contents of the plate gently on a plate shaker.
 - Incubate the plate for 60 minutes at 30°C.[6]
- Reaction Termination and ATP Depletion:
 - Add 10 µL of ADP-Glo[™] Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.[6]
 - Incubate the plate for 40 minutes at room temperature.
- ADP to ATP Conversion and Signal Generation:
 - Add 20 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.



- Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[6]
- Luminescence Measurement:
 - Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the average background signal from the "no enzyme" control wells from all other readings.[6]
 - Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.
 - Plot the normalized kinase activity against the logarithm of the inhibitor concentration.[6]
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualization Signaling Pathway Diagram



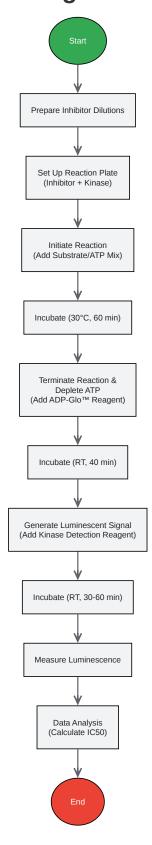


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Caption: Simplified MAPK/ERK signaling pathway, a key regulator of cell fate.



Experimental Workflow Diagram



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Caption: Workflow for determining kinase inhibitor IC50 using a luminescence-based assay.

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